molecular formula C17H14Cl2N6 B10919022 1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10919022
M. Wt: 373.2 g/mol
InChI Key: IXLHNSCJOWQMNU-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves the reaction of a suitable chalcone with hydrazine derivatives. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours. The reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . This inhibition disrupts the parasite’s DNA replication and cell division, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dichlorophenyl)-3-(1-methylpyrazol-4-yl)pyrazole: Similar structure but with one less pyrazole ring.

    1-(3,5-dichlorophenyl)-3,5-bis(1-ethylpyrazol-4-yl)pyrazole: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of two pyrazole rings enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14Cl2N6

Molecular Weight

373.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H14Cl2N6/c1-23-9-11(7-20-23)16-6-17(12-8-21-24(2)10-12)25(22-16)15-4-13(18)3-14(19)5-15/h3-10H,1-2H3

InChI Key

IXLHNSCJOWQMNU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CN(N=C4)C

Origin of Product

United States

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